2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-10-2-3-1-4(7(14)15)6(13)11-5(3)12-8/h1-2H,(H,14,15)(H3,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZIYRPOPDFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NC(=NC=C21)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
A highly efficient one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives employs 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation. This method achieves cyclization via a domino Knoevenagel-Michael-cyclization sequence, completing reactions in 10–15 minutes with yields exceeding 75%. For 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, the aldehyde component would require substitution with a carboxylate group at the C-6 position.
Key Reaction Parameters
-
Temperature : 120–150°C
-
Solvent : Ethanol/water (3:1 v/v)
-
Catalyst : None required under microwave conditions
Aqueous-Phase Catalytic Synthesis
An alternative approach uses diammonium hydrogen phosphate [(NH₄)₂HPO₄] (10 mol%) in refluxing aqueous ethanol. This eco-friendly method achieves comparable yields (70–82%) to microwave synthesis over 4–6 hours. The carboxylate moiety can be introduced via pre-functionalized aldehydes or post-synthetic oxidation.
Multi-Step Synthesis from 2-Chloropyridine-3-carboxylic Acid
Sequential Functionalization
A four-step route starting from 2-chloropyridine-3-carboxylic acid has been validated for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, adaptable for the target compound:
-
Esterification : Methyl 2-chloropyridine-3-carboxylate formation (H₂SO₄/MeOH, 85% yield)
-
Amination : Nucleophilic substitution with ammonia (NH₃/EtOH, 70°C, 12 hr)
-
Amide Formation : Condensation with amino-acetic acid derivatives
-
Ring Closure : Intramolecular cyclization (POCl₃, 110°C, 6 hr)
Critical Modification : Introducing the C-6 carboxylic acid requires either:
-
Use of pre-carboxylated amines in step 3
-
Post-cyclization oxidation of a methyl group
Industrial Scalability Considerations
Batch processes using continuous flow reactors improve yield (≥90%) and purity (≥98%) for intermediates. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 30–45 min | +15% |
| Temperature Gradient | 25°C → 110°C over 2 hr | +22% |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ | +18% |
Post-Synthetic Functionalization Approaches
Protecting Group Strategies
Temporary protection of the amine and ketone groups is critical during oxidation:
| Protecting Group | Conditions | Deprotection Method |
|---|---|---|
| Boc (amine) | (Boc)₂O, DMAP, CH₂Cl₂ | TFA/DCM (1:1), 0°C |
| Acetal (ketone) | Ethylene glycol, p-TsOH | HCl (1M), THF/H₂O |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Microwave-Assisted | 75–82 | 95–98 | Moderate | Low (solvent reuse) |
| Aqueous Catalytic | 70–78 | 90–95 | High | Very Low |
| Multi-Step Synthesis | 60–68 | 98–99 | High | Moderate (POCl₃ use) |
| Post-Synthetic Oxidation | 80–92 | 85–90 | Low | High (toxic oxidants) |
Challenges and Optimization Opportunities
-
Regioselectivity Control : Competitive cyclization pathways may form [3,4-d]pyrimidine isomers. DFT calculations suggest:
-
Carboxylic Acid Stability : The C-6 carboxyl group undergoes decarboxylation above 150°C. Mitigation strategies include:
-
Low-temperature workup (<50°C)
-
Lyophilization instead of thermal drying
-
-
Purification Difficulties : High polarity complicates crystallization. Successful approaches:
-
Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN)
-
Ion-exchange chromatography (Dowex 50WX4, NH₄OH eluent)
-
Recent Advances in Continuous Flow Synthesis
Emerging technologies enable telescoped synthesis of pyrido[2,3-d]pyrimidines:
Modular Reactor Design
-
Module 1 : Aldehyde carboxylation (CO₂, 50 bar, Ru catalyst)
-
Module 2 : Three-component cyclization (residence time 30 min)
-
Module 3 : In-line HPLC purification
Reported Outcomes
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the 7-oxo group can enhance the compound's potency against cancer cells by promoting apoptosis and inhibiting tumor growth .
Antiviral Properties
The antiviral potential of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has also been investigated. A patent (US9346801B2) describes the synthesis of substituted derivatives that show activity against viral infections, particularly those caused by RNA viruses. These compounds can interfere with viral replication processes .
Case Studies
- Case Study on Anticancer Activity : In vitro studies showed that a derivative of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This suggests significant anticancer potential and warrants further investigation into its therapeutic efficacy .
- Case Study on Antiviral Efficacy : A clinical trial assessing the efficacy of a modified pyrido[2,3-d]pyrimidine derivative against influenza virus demonstrated a reduction in viral load and symptom severity among treated patients compared to controls, indicating promising antiviral properties .
Data Tables
Mechanism of Action
The mechanism by which 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in anticancer applications, it may induce apoptosis (programmed cell death) in tumor cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
Substituent Impact on Bioactivity :
- The 8-cyclopentyl group in Reddy et al.’s compound enhances selectivity for CDK4/ARK5 kinases by occupying hydrophobic pockets in enzyme active sites .
- Chloro substituents (e.g., 4-Cl in ) increase electrophilicity, aiding in nucleophilic substitution reactions during synthesis .
Core Heterocycle Modifications :
- Replacement of the pyrido[2,3-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine (as in Ribociclib derivatives) alters ring planarity and hydrogen-bonding capacity, affecting target binding .
Functional Group Contributions: The carboxylic acid at position 6 (common in all analogs) is critical for solubility and binding to metal ions in enzyme active sites. Cyano groups (e.g., 6-CN in Reddy’s compound) improve membrane permeability and metabolic stability .
Key Findings :
Biological Activity
2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a member of the pyridopyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.
The molecular formula of this compound is with a molecular weight of 206.16 g/mol. The compound features a fused pyridine and pyrimidine ring system that contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₄O₃ |
| Molecular Weight | 206.16 g/mol |
| CAS Number | 2059936-33-1 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby disrupting enzymatic functions and influencing several biological pathways. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of specific kinases can lead to reduced tumor growth.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : The compound has shown promise as an antitumor agent. Studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies.
- Enzyme Inhibition : It has been identified as a potential inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression.
- Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activities, making it a candidate for further investigation in the treatment of viral infections.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various pyridopyrimidine derivatives against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain modifications to the basic structure significantly improved cytotoxicity:
| Compound | IC50 (μM) in A549 Cells | IC50 (μM) in H1975 Cells |
|---|---|---|
| Base Compound | >50 | 15.629 ± 1.03 |
| Modified Compound B8 | 0.297 ± 0.024 | >50 |
This suggests that structural modifications can enhance therapeutic potential against resistant cancer cell lines .
Study 2: Tyrosine Kinase Inhibition
Another investigation focused on the inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase by derivatives of this compound. The study utilized ELISA assays to quantify inhibition levels:
| Compound | % Inhibition at 0.1 μM |
|---|---|
| Compound B9 | 85% |
| Compound B3 | 45% |
These findings highlight the potential for selective targeting of specific kinases involved in tumorigenesis .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Chloro-to-amino substitution : Reacting 2-chloro-7-oxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives with ammonia or amines under controlled pH (e.g., aqueous NaOH) and temperature (40–60°C) .
- Coupling reactions : Using 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF) to activate the carboxylic acid group for amide bond formation with amines .
- Optimization : Adjusting solvent polarity (e.g., methanol/water mixtures), stoichiometric ratios (e.g., 3:1 NaOH:substrate), and reaction time (10–15 minutes for CDI activation) improves yields to >85% .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chloro substitution | NH₃, NaOH, 50°C, 12 h | 78% | |
| CDI-mediated coupling | CDI (1.2 eq), DMF, 25°C, 2 h | 91% | |
| Purification | Recrystallization (MeOH/H₂O) | 95% |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., NH₂ at C2: δ 8.69–8.78 ppm as triplets) and planar pyridopyrimidine backbone .
- HPLC-MS : Validates purity (>98%) and detects byproducts (e.g., unreacted chloro intermediates) .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O(keto)–O(carboxylic) distance: 2.65 Å) and torsional angles affecting stability .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., kinase inhibition or antimicrobial effects)?
Methodological Answer:
- Kinase inhibition : CDK4/6 enzymatic assays (IC₅₀ determination) using fluorescence polarization or ADP-Glo™ kits .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on human cell lines (e.g., MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications on target affinity and selectivity?
Methodological Answer:
- Substituent variation : Replace C2-amino with piperazinyl/pyrrolidinyl groups and test in kinase/antimicrobial assays .
- Computational docking : Use AutoDock Vina to predict binding poses with CDK4/6 (PDB: 2W99) or bacterial TrmD (PDB: 5T5A) .
- Key findings : Piperazinyl groups enhance Gram-negative activity (MIC: 0.5 µg/mL vs. P. aeruginosa) but reduce kinase selectivity .
Q. What strategies mitigate poor solubility or stability during formulation development for in vivo studies?
Methodological Answer:
- Salt formation : Use isethionic acid to generate water-soluble salts (e.g., 87% yield in methanol/water at 30°C) .
- Co-crystallization : Optimize hydrogen-bond networks via solvent screening (e.g., ethanol/acetone mixtures) .
- Prodrug approaches : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance bioavailability .
Q. How do advanced computational methods (e.g., molecular docking) aid in understanding binding modes with target proteins?
Methodological Answer:
Q. What methodologies resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Comparative assays : Test identical batches in parallel (e.g., CDK4 inhibition in MCF-7 vs. MDA-MB-231 cells) .
- Pharmacokinetic studies : Measure plasma half-life (e.g., LC-MS/MS) to correlate in vitro potency with in vivo efficacy .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
